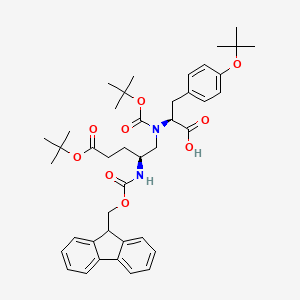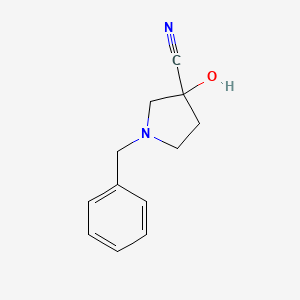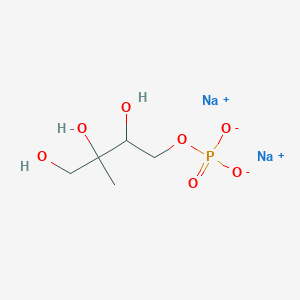
1-methyl-6-(trifluoromethyl)-1H-Indazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-6-(trifluoromethyl)-1H-Indazol-4-amine is a fluorinated indazole derivative known for its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest for researchers.
Méthodes De Préparation
The synthesis of 1-methyl-6-(trifluoromethyl)-1H-Indazol-4-amine typically involves the condensation of 6-(trifluoromethyl)indole with iodomethane . This reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Analyse Des Réactions Chimiques
1-Methyl-6-(trifluoromethyl)-1H-Indazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-6-(trifluoromethyl)-1H-Indazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Mécanisme D'action
The mechanism of action of 1-methyl-6-(trifluoromethyl)-1H-Indazol-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to target proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
1-Methyl-6-(trifluoromethyl)-1H-Indazol-4-amine can be compared with other fluorinated indazole derivatives, such as:
1-Methyl-6-(trifluoromethyl)-1H-indazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, which affects its chemical reactivity and biological activity.
3-Trifluoromethylpyrazole: Another fluorinated compound with different structural features and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
697739-10-9 |
|---|---|
Formule moléculaire |
C9H8F3N3 |
Poids moléculaire |
215.17 g/mol |
Nom IUPAC |
1-methyl-6-(trifluoromethyl)indazol-4-amine |
InChI |
InChI=1S/C9H8F3N3/c1-15-8-3-5(9(10,11)12)2-7(13)6(8)4-14-15/h2-4H,13H2,1H3 |
Clé InChI |
KBIIKDJLPQLNIR-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC(=CC(=C2C=N1)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13858249.png)

![Tert-butyl 2-[2-(oxan-2-yloxy)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate](/img/structure/B13858266.png)




![7-O-(Triethylsilyl)-2'-O-tert-butyl(dimethyl)silyl-4-desacetyl-2-debenzoyl-[2,4]oxol Paclitaxel](/img/structure/B13858297.png)
![5-Carbamoylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B13858313.png)

![2-[4-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl]-1-piperazinyl]benzonitrile](/img/structure/B13858323.png)
![methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B13858330.png)

![4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline](/img/structure/B13858349.png)
